molecular formula C20H23BrFN5O2S B504308 N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No.: B504308
M. Wt: 496.4g/mol
InChI Key: QAFDMBNKFWYEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a fluorobenzyl group, and a tetrazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or other reducible functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H23BrFN5O2S

Molecular Weight

496.4g/mol

IUPAC Name

N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C20H23BrFN5O2S/c1-3-28-18-11-15(12-23-8-9-30-20-24-25-26-27(20)2)10-17(21)19(18)29-13-14-4-6-16(22)7-5-14/h4-7,10-11,23H,3,8-9,12-13H2,1-2H3

InChI Key

QAFDMBNKFWYEKC-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

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